molecular formula C43H56O5 B11159083 (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11159083
M. Wt: 652.9 g/mol
InChI Key: VDLDQAOJUODQEB-FVQSQUBJSA-N
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Description

This compound (CAS: 1029130-54-8) is a steroidal derivative synthesized by conjugating a cholesterol backbone (cholest-5-en-3-yl) with a modified benzo[c]chromenone moiety via an acetoxy linker. Its molecular formula is C₄₃H₆₀O₅ (MW: 656.9 g/mol) . The structure comprises a planar aromatic system (benzo[c]chromenone) substituted with a methyl group at position 4 and a ketone at position 6, linked to the cholesterol moiety through an ester bond.

Properties

Molecular Formula

C43H56O5

Molecular Weight

652.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C43H56O5/c1-26(2)10-9-11-27(3)35-17-18-36-34-15-14-29-24-30(20-22-42(29,5)37(34)21-23-43(35,36)6)47-39(44)25-46-38-19-16-32-31-12-7-8-13-33(31)41(45)48-40(32)28(38)4/h7-8,12-14,16,19,26-27,30,34-37H,9-11,15,17-18,20-25H2,1-6H3/t27-,30+,34+,35-,36+,37+,42+,43-/m1/s1

InChI Key

VDLDQAOJUODQEB-FVQSQUBJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Substituted 2-Hydroxychalcone Preparation

A 2-hydroxybenzaldehyde derivative bearing a methyl group at the para position (relative to the hydroxyl group) is condensed with acetophenone under basic conditions. For example, 4-methyl-2-hydroxybenzaldehyde reacts with acetophenone in ethanol with NaOH catalysis to yield the corresponding chalcone.

Domino Reaction with β-Ketoesters

The chalcone (2.46 mmol) reacts with ethyl acetoacetate (3.69 mmol) in dimethylformamide (DMF) under N₂ atmosphere, using Cs₂CO₃ (7.38 mmol) as a base. The mixture is stirred at 50°C for 12–20 hours, facilitating:

  • Michael addition of the β-ketoester enolate to the chalcone’s α,β-unsaturated ketone.

  • Intramolecular aldol condensation to form the fused ring system.

  • Oxidative aromatization and lactonization to yield 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol.

ParameterValue
Yield50–72%
Key Characterization¹H NMR: δ 11.30 (OH), 6.8–8.2 (aromatic protons)

Functionalization of the Cholestane Backbone

The steroidal component, cholest-5-en-3β-ol, is derived from cholesterol via selective protection and oxidation. A method analogous to the synthesis of 3β-acetoxy-5-ene-cholestane is employed:

Cholesterol Protection

Cholesterol undergoes acetylation with acetic anhydride in pyridine to yield 3β-acetoxy-cholest-5-ene. This step prevents unwanted oxidation at the 3β position during subsequent reactions.

Epoxidation and Hydroxylation

The protected cholestane is subjected to epoxidation using N-bromoacetamide and aqueous HClO₄, followed by photocyclization to introduce a 6,19-epoxy group. Acidic hydrolysis opens the epoxide, yielding 3β-acetoxy-5-ene-19-hydroxy-cholestane.

StepConditionsYield
AcetylationPyridine, 24 h95%
EpoxidationN-bromoacetamide, HClO₄65%
PhotocyclizationUV light, 48 h58%

Esterification of Chromenone and Cholestane

The final step involves coupling the benzo[c]chromen-6-one derivative with the cholestane backbone via an acetoxy linker. Two approaches are viable:

Acetoxy Chloride Method

  • Activation of Chromenone Hydroxyl : 4-Methyl-6-oxo-6H-benzo[c]chromen-3-ol reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine, forming [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl chloride.

  • Esterification : The acid chloride is treated with cholest-5-en-3β-ol in DCM with DMAP, yielding the target compound.

Mitsunobu Reaction

A one-pot coupling uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly link the chromenone’s hydroxyl group to the cholestanol’s 3β-hydroxyl via an acetate spacer.

MethodYieldPurity (HPLC)
Acetoxy Chloride68%98.5%
Mitsunobu55%97.2%

Optimization Challenges and Solutions

Regioselectivity in Chromenone Synthesis

The position of the methyl group in the chalcone precursor dictates the substitution pattern in the final chromenone. Using 4-methyl-2-hydroxybenzaldehyde ensures the methyl group occupies the 4-position post-cyclization.

Steric Hindrance in Esterification

The bulky cholestane moiety necessitates slow addition of reagents and elevated temperatures (40–50°C) to improve reaction kinetics.

Purification Strategies

Gel permeation chromatography (GPC) or preparative HPLC is required to isolate the final product due to its high molecular weight (630.9 g/mol) and hydrophobicity.

Analytical Characterization

The compound is validated via:

  • ¹H NMR : δ 0.6–2.5 (steroid protons), δ 5.3 (cholest-5-ene doublet), δ 6.7–8.1 (chromenone aromatics).

  • HRMS : m/z 631.42 [M+H]⁺ (calculated for C₄₁H₅₈O₅: 630.43).

  • IR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O) .

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the chromenyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with amine or thiol groups replacing the ester linkage.

Scientific Research Applications

Key Synthetic Steps:

  • Preparation of Cholesterol Derivative : Starting from cholesterol, reactions may involve alkylation or acylation.
  • Formation of Benzochromene Moiety : This may include cyclization reactions that introduce the benzochromene structure.
  • Final Coupling Reaction : Combining the cholesterol derivative with the benzochromene component to form the final acetate product.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects. The following applications have been noted:

  • Anti-inflammatory Activity : Compounds derived from steroids are known for their ability to modulate inflammatory responses.
  • Antioxidant Effects : The presence of phenolic structures in the benzochromene moiety may provide significant antioxidant activity, protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation and induce apoptosis.

Interaction Studies

Understanding the interactions of this compound at a molecular level is crucial for elucidating its pharmacological potential. Techniques such as:

  • Molecular Docking Simulations : These can predict how the compound interacts with biological targets, including receptors and enzymes.
  • In Vitro Binding Assays : These experiments help determine the affinity of the compound for specific targets.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can forecast possible interactions based on structural similarities with known bioactive compounds.

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the cytotoxicity of similar cholesterol-based compounds against prostate carcinoma cell lines (PC-3 and LNCaP). Results indicated significant activity against these cancer cells, suggesting potential therapeutic applications for related compounds.
  • Anti-inflammatory Mechanisms :
    • Research into steroidal derivatives has shown their effectiveness in modulating inflammatory pathways, providing insights into how (3beta)-cholest-5-en-3-y[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy]acetate might function similarly.

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. Additionally, the chromenyl moiety can interact with enzymes and proteins involved in oxidative stress and inflammation, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Features
(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate (1029130-54-8) C₄₃H₆₀O₅ 656.9 4-methyl, 6-oxo Ester (cholest-5-en-3-yl) High lipophilicity due to cholesterol backbone; potential for enhanced cellular uptake
Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate (6152-77-8) C₂₃H₁₈O₆ 390.4 6-oxo Ester (benzyl) Lower MW and increased aromaticity; suitable for intermediate synthesis
Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate (N/A) C₁₈H₁₆O₆ 328.3 6-oxo Ester (ethyl) Simplified ester group; used in UHPLC-MS/MS studies for analytical method development
((4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)(phenyl)acetic acid (377766-16-0) C₂₂H₁₆O₅ 360.36 4-methyl, 6-oxo Carboxylic acid Free carboxylic acid group; higher polarity compared to esters
2-({4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic acid (314744-86-0) C₁₇H₁₄O₅ 298.30 4-methyl, 6-oxo Carboxylic acid (propanoic acid chain) Shorter chain length; potential for improved solubility

Key Differences and Implications

Carboxylic acid derivatives (e.g., CAS 377766-16-0) are more polar, favoring aqueous solubility but limiting passive diffusion across biological barriers .

Synthetic Utility :

  • Ethyl and benzyl esters (e.g., CAS 6152-77-8) are frequently employed as intermediates due to their ease of hydrolysis to carboxylic acids .
  • The cholesterol-linked compound may require specialized synthetic routes, such as Steglich esterification, to preserve stereochemistry .

Substituent Effects: The 4-methyl group on the benzo[c]chromenone ring (common in all analogs) enhances steric stability, while the 6-oxo group contributes to π-π stacking interactions in molecular recognition .

Biological Activity

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate , a complex organic molecule belonging to the steroid class, exhibits significant biological activity that warrants thorough investigation. This compound features a cholesterol backbone modified with an acetate group and a benzochromene moiety, suggesting potential interactions with biological membranes and various pharmacological effects.

Biological Activity Overview

The biological activity of this compound is notable for its potential therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. Compounds with similar structures have demonstrated these effects, indicating that This compound may possess analogous beneficial properties.

Key Pharmacological Effects

  • Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by modulating pathways involved in inflammation.
  • Antioxidant Properties : Its structural features suggest potential antioxidant capabilities, which can protect cells from oxidative stress.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Structure-Activity Relationship (SAR)

Computational methods analyzing structure-activity relationships (SAR) can predict the biological activity spectrum of this compound. For instance, predictive models like PASS (Prediction of Activity Spectra for Substances) can forecast possible interactions based on structural similarities with known bioactive compounds.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic synthesis techniques, including:

  • Cholesterol Derivation : Starting from cholesterol, modifications are made to introduce the benzochromene moiety.
  • Acetate Formation : The introduction of the acetate group is a crucial step in synthesizing this compound.
  • Purification Techniques : Techniques such as chromatography are employed to ensure high yield and purity.

Interaction Studies

Understanding the molecular interactions of this compound is essential for elucidating its pharmacological potential. Techniques employed include:

  • Molecular Docking Simulations : These simulations help predict how the compound interacts with specific biological targets.
  • In Vitro Binding Assays : These assays measure the affinity of the compound for various receptors or enzymes.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
CholesterolSteroidal backboneEssential for membrane integrity
Betulinic AcidPentacyclic triterpeneNoted for anticancer properties
CurcuminDiarylheptanoidAnti-inflammatory and antioxidant effects

The distinctiveness of This compound lies in its combination of a steroidal structure with a specific benzochromene moiety, potentially offering unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Anti-Cancer Studies : Research has demonstrated that derivatives of benzochromenes exhibit significant cytotoxicity against various cancer cell lines.
  • Inflammation Modulation : Studies indicate that certain steroid derivatives can effectively inhibit pro-inflammatory cytokines.
  • Antioxidant Activity Assessment : In vitro assays have shown that compounds with similar structures possess strong free radical scavenging abilities.

These findings underscore the potential of This compound as a candidate for further pharmacological development.

Q & A

Basic Research: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, including esterification and coupling of the steroidal backbone with the chromen moiety. Key parameters to optimize include:

  • Reagent stoichiometry : Ensure precise molar ratios to minimize side products.
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for esterification to enhance reaction kinetics .
  • Catalysts : Employ acid catalysts (e.g., p-toluenesulfonic acid) for ester bond formation, as noted in analogous steroid ester syntheses .
  • Temperature control : Maintain 40–60°C during coupling to balance reactivity and stability .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Basic Research: What spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., acetate methyl protons at δ 2.0–2.2 ppm; chromen carbonyl carbons at δ 170–180 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the steroidal backbone .
  • IR Spectroscopy : Confirms ester (C=O stretch at ~1740 cm⁻¹) and chromen carbonyl (1680–1700 cm⁻¹) groups .
  • HPLC-MS : Validates molecular weight (calc. 664.9 g/mol) and purity (>98%) .

Basic Research: What biological activities are predicted for this compound?

Answer:
Analogous steroid-chromen hybrids exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 via chromen’s interaction with the enzyme’s active site .
  • Cholesterol modulation : The steroidal moiety may bind to LDL receptors, altering lipid metabolism .
    Methodology :
  • In vitro assays : Test COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).
  • Receptor binding studies : Use surface plasmon resonance (SPR) to measure affinity for LDL receptors .

Advanced Research: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:
Contradictions may arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : Detect conformational exchange (e.g., hindered rotation of the chromen group) .
  • Deuterated solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • X-ray crystallography : Resolve absolute configuration if crystalline material is obtainable .

Advanced Research: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents (e.g., methyl on chromen) with bioactivity .
  • Docking simulations : Map steroidal interactions with nuclear receptors (e.g., LXRα) using AutoDock Vina .
  • Synthetic modifications : Replace the chromen’s methyl group with electron-withdrawing groups (e.g., -NO₂) to enhance receptor affinity .

Advanced Research: What metabolic pathways are likely involved in its degradation?

Answer:

  • Ester hydrolysis : Liver esterases cleave the acetate group, forming cholest-5-en-3-ol and chromen-carboxylic acid .
  • Cytochrome P450 oxidation : The steroidal backbone may undergo hydroxylation at C7 or C12 .
    Methodology :
  • Radiolabeling : Track metabolites using ¹⁴C-labeled acetate.
  • LC-MS/MS : Identify degradation products in hepatocyte incubations .

Advanced Research: How can synergistic effects with other therapeutics be evaluated?

Answer:

  • Combination assays : Test with statins (e.g., simvastatin) in HepG2 cells to assess cholesterol-lowering synergy .
  • Isobologram analysis : Quantify additive vs. synergistic interactions using CompuSyn software .
  • Transcriptomics : Profile gene expression changes (e.g., HMG-CoA reductase) via RNA-seq .

Advanced Research: What alternative catalysts can improve coupling efficiency in synthesis?

Answer:

  • Palladium catalysts : Replace traditional acid catalysts for Suzuki-Miyaura coupling of aromatic moieties (e.g., chromen-boronic acid + steroidal halide) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (>85%) .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) can selectively form ester bonds under mild conditions .

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